![molecular formula C16H12ClN3O3 B11388027 4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11388027.png)

4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

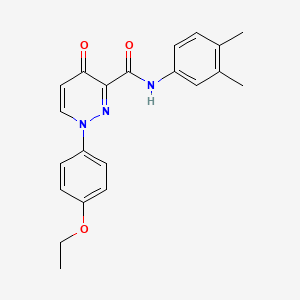

4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with the molecular formula C15H11ClN2O3 This compound is characterized by the presence of a chloro-substituted benzamide group and a methoxyphenyl-substituted oxadiazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamid umfasst typischerweise die folgenden Schritte:

Bildung des Oxadiazolrings: Der Oxadiazolring kann durch Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Kupplungsreaktion: Die Methoxyphenylgruppe wird durch eine Kupplungsreaktion eingeführt, oft unter Verwendung palladium-katalysierter Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Reaktionen.

Chlorierung: Die Chlorgruppe wird durch Chlorierungsreaktionen eingeführt, typischerweise unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Benzamidgruppe durch Amidierungsreaktionen, bei denen die Aminogruppe mit einem Benzoylchlorid-Derivat reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und die Verwendung kostengünstiger Reagenzien und Katalysatoren.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe im Oxadiazolring kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die Chlorgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, um entsprechende substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid

Reduktion: Wasserstoffgas, Palladiumkatalysator

Substitution: Amine, Thiole

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Hydroxyl-Derivaten

Reduktion: Bildung von Amin-Derivaten

Substitution: Bildung von substituierten Benzamiden

Wissenschaftliche Forschungsanwendungen

4-Chlor-N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird wegen seines Potenzials als entzündungshemmendes und schmerzlinderndes Mittel untersucht, da es die Cyclooxygenase-Enzyme hemmen kann.

Materialwissenschaft: Die Verbindung wird für die Verwendung bei der Entwicklung von organischen Halbleitern und Leuchtdioden (LEDs) untersucht, da sie einzigartige elektronische Eigenschaften aufweist.

Biologische Studien: Es wird in biologischen Assays verwendet, um seine Auswirkungen auf verschiedene zelluläre Signalwege und sein Potenzial als Therapeutikum zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamid beinhaltet die Hemmung von Cyclooxygenase-Enzymen, die Schlüsselenzyme in der Biosynthese von Prostaglandinen sind. Durch die Hemmung dieser Enzyme reduziert die Verbindung die Produktion von pro-inflammatorischen Mediatoren und übt so ihre entzündungshemmenden und schmerzlindernden Wirkungen aus. Die molekularen Ziele umfassen Cyclooxygenase-1- und Cyclooxygenase-2-Enzyme, und die beteiligten Signalwege sind der Arachidonsäureweg und der Prostaglandin-Syntheseweg.

Wirkmechanismus

The mechanism of action of 4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the inhibition of cyclooxygenase enzymes, which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Chlor-N-(4-Methoxyphenyl)benzamid

- 4-Chlor-N-(3-Methoxyphenyl)benzamid

- 4-Chlor-N-(2-Methoxyphenyl)benzamid

Einzigartigkeit

4-Chlor-N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamid ist aufgrund des Vorhandenseins des Oxadiazolrings einzigartig, der ihm besondere elektronische Eigenschaften verleiht und sein Anwendungspotenzial in der Materialwissenschaft und der medizinischen Chemie erhöht. Die Kombination der Chlor-, Methoxy- und Oxadiazolgruppen bietet ein einzigartiges Gerüst für weitere chemische Modifikationen und Optimierung für spezifische Anwendungen.

Eigenschaften

Molekularformel |

C16H12ClN3O3 |

|---|---|

Molekulargewicht |

329.74 g/mol |

IUPAC-Name |

4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |

InChI |

InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |

InChI-Schlüssel |

PNBSFTNOQWZMAL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11387947.png)

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11387956.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387964.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387971.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11387976.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387988.png)

![5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11387993.png)

![N-(2,4-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387994.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11387997.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388002.png)

![2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11388013.png)

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11388017.png)